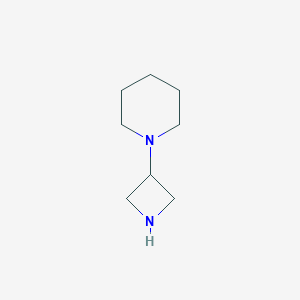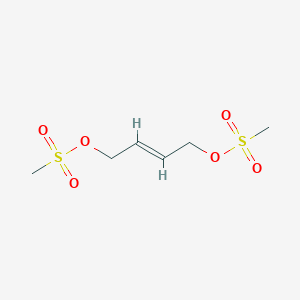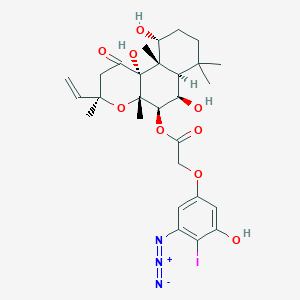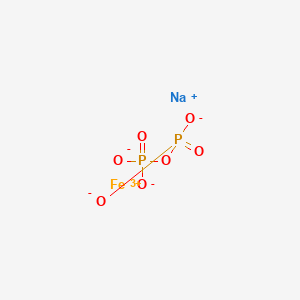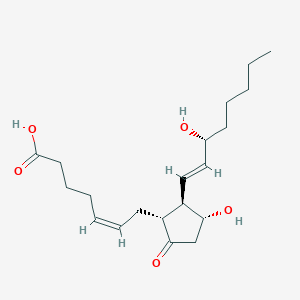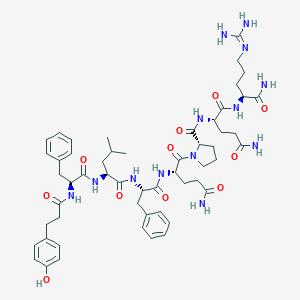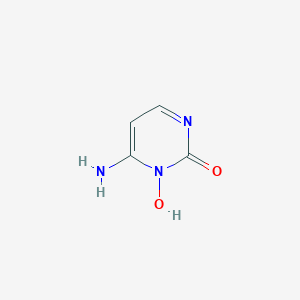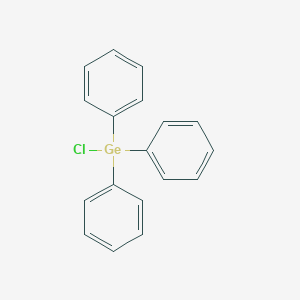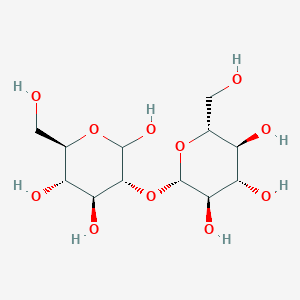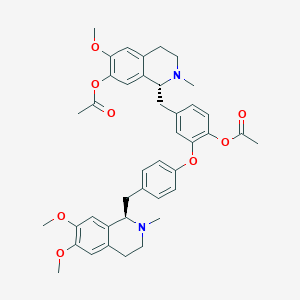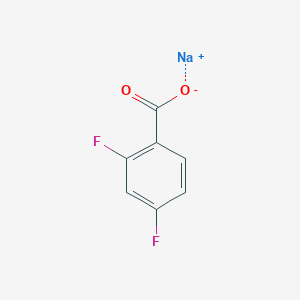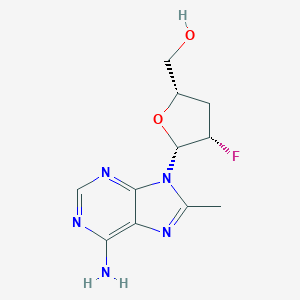
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, also known as FMAU, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine, but with a fluorine atom and a methyl group substitution. This modification makes FMAU resistant to degradation by enzymes, allowing it to accumulate in cancer cells and interfere with their DNA replication and repair mechanisms.
作用机制
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine works by interfering with the DNA replication and repair mechanisms of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is incorporated into the DNA of cancer cells, where it disrupts the normal base pairing and causes DNA damage. This damage can lead to cell death or senescence, ultimately inhibiting the growth and proliferation of cancer cells.
生化和生理效应
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been shown to have a number of biochemical and physiological effects on cancer cells. These include inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also been shown to increase the sensitivity of cancer cells to radiation therapy, potentially enhancing the effectiveness of this treatment modality.
实验室实验的优点和局限性
One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is its specificity for cancer cells, which allows for targeted imaging and therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is also relatively stable and easy to synthesize, making it a promising candidate for further research. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and imaging.
未来方向
There are several potential future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine. One area of interest is the development of new imaging agents based on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, which could have improved sensitivity and specificity for cancer cells. Another area of research is the optimization of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine as a therapeutic agent, potentially through the development of new delivery methods or combination therapies. Additionally, further studies are needed to better understand the potential side effects and toxicity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, as well as its mechanism of action in different types of cancer cells.
合成方法
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine can be synthesized using a multi-step process that involves the coupling of a protected 8-methyladenine with a fluorinated sugar moiety. The resulting intermediate is then deprotected and purified to obtain the final product. The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is a complex process that requires specialized equipment and expertise.
科学研究应用
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been extensively studied for its potential use in cancer diagnosis and treatment. One of the main applications of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is as a PET imaging agent for the detection of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is taken up by cancer cells more readily than normal cells, allowing for the visualization of tumors using PET imaging. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also shown promise as a therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
属性
CAS 编号 |
132722-94-2 |
|---|---|
产品名称 |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine |
分子式 |
C11H14FN5O2 |
分子量 |
267.26 g/mol |
IUPAC 名称 |
[(2S,4S,5R)-5-(6-amino-8-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-16-8-9(13)14-4-15-10(8)17(5)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,14,15)/t6-,7-,11+/m0/s1 |
InChI 键 |
QNGHOQJBOWPNPR-OKTBNZSVSA-N |
手性 SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
规范 SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
其他 CAS 编号 |
132723-10-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
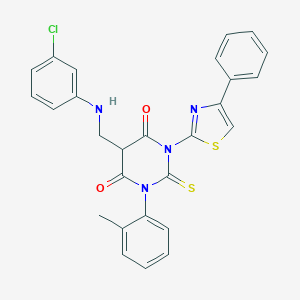
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
